(S)-4-(tert-Butoxy)-2-cyclopentyl-4-oxobutanoic acid
CAS No.:
Cat. No.: VC19810582
Molecular Formula: C13H22O4
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22O4 |
|---|---|
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | 2-cyclopentyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C13H22O4/c1-13(2,3)17-11(14)8-10(12(15)16)9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,15,16) |
| Standard InChI Key | BTPDFICSCZKPNK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CC(C1CCCC1)C(=O)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure integrates a central 4-oxobutanoic acid backbone substituted at the second carbon with a cyclopentyl group and at the fourth carbon with a tert-butoxy carbonyl moiety. The stereocenter at the second carbon (S-configuration) is critical for its enantioselective interactions in biological systems. The tert-butoxy group enhances steric bulk, influencing solubility and reactivity, while the cyclopentyl ring contributes to lipophilicity, making the compound amenable to membrane penetration in drug design .
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₄O₄ |
| Molecular Weight | 256.34 g/mol |
| CAS Number | 204637-77-4 |
| IUPAC Name | (2S)-2-Cyclopentyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
The SMILES notation CC(C)(C)OC(=O)C(CC1CCCC1)C(=O)O encapsulates the spatial arrangement, highlighting the tert-butoxy carbonyl (OC(=O)C(C)(C)C) and cyclopentyl (C1CCCC1) groups .
Synthetic Methodologies
Asymmetric Synthesis via Chiral Auxiliaries
A prominent route involves the use of Evans oxazolidinones to establish the S-configuration. In a patented method , (S)-4-benzyl-2-oxazolidinone reacts with 3-cyclopentylpropionyl chloride under controlled conditions (0–5°C, dichloromethane) to form a diastereomeric intermediate. Subsequent alkylation with tert-butyl glyoxylate introduces the tert-butoxy carbonyl group, followed by oxidative cleavage (ozonolysis or hydrogen peroxide) to yield the target acid. This method achieves enantiomeric excess (ee) >98% when using chiral catalysts like (R)-BINOL-derived phosphoric acids .
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acylation | 3-cyclopentylpropionyl chloride, Et₃N, DMAP, CH₂Cl₂, 0°C | 85% |
| Alkylation | tert-Butyl glyoxylate, LDA, THF, −78°C | 78% |
| Oxidative Cleavage | O₃, then H₂O₂, MeOH | 90% |
Alternative Routes
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Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic esters can yield the S-enantiomer, though yields are moderate (50–60%).
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Mitsunobu Reaction: Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to invert stereochemistry at the β-carbon, but requires pre-existing chiral centers.
Physicochemical Properties
Thermal and Spectral Characteristics
The compound exhibits a melting point range of 89–92°C and decomposes above 200°C. Its infrared (IR) spectrum shows prominent peaks at 1730 cm⁻¹ (ester C=O), 1705 cm⁻¹ (ketone C=O), and 2500–3000 cm⁻¹ (carboxylic acid O-H stretch). Nuclear magnetic resonance (NMR) data include:
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¹H NMR (CDCl₃): δ 1.20 (s, 9H, tert-butyl), 1.50–1.85 (m, 8H, cyclopentyl), 2.65 (dd, J = 15 Hz, 1H, CH₂CO), 3.10 (quin, J = 8 Hz, 1H, CH-cyclopentyl) .
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¹³C NMR: δ 27.9 (tert-butyl CH₃), 44.5 (cyclopentyl C), 176.2 (COOH), 207.8 (C=O) .
Solubility and Stability
The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane. Aqueous solubility is pH-dependent, with improved dissolution in basic media due to deprotonation of the carboxylic acid. Storage under inert atmospheres at −20°C is recommended to prevent ester hydrolysis .
Reactivity and Functionalization
Esterification and Amidation
The carboxylic acid undergoes esterification with alcohols (e.g., methanol, benzyl alcohol) using DCC/DMAP, yielding methyl or benzyl esters for further derivatization. Amidation with primary amines (HATU/DIEA) produces carboxamides, which are valuable in prodrug design.
Reductive Transformations
Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to a secondary alcohol, forming (S)-4-(tert-butoxy)-2-cyclopentyl-4-hydroxybutanoic acid—a potential intermediate for prostaglandin analogs.
Biological and Pharmaceutical Relevance
Prodrug Applications
The tert-butoxy ester serves as a protecting group for carboxylic acids, enabling controlled drug release. For example, hydrolysis in vivo could unveil active moieties in antiviral or anti-inflammatory agents .
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